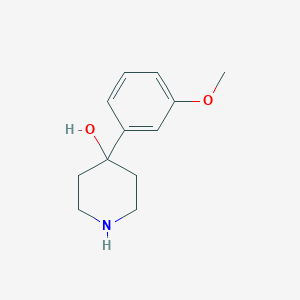

4-(3-Méthoxyphényl)pipéridin-4-ol

Vue d'ensemble

Description

Synthesis Analysis

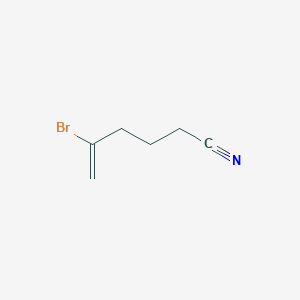

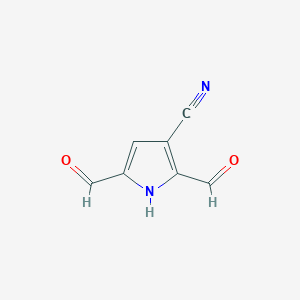

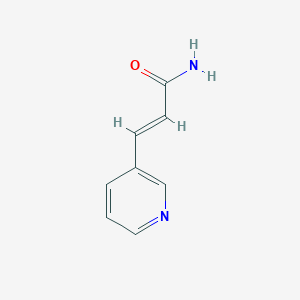

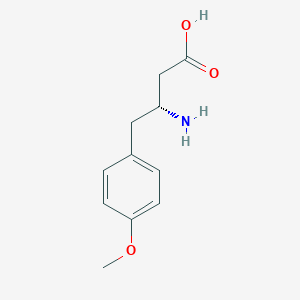

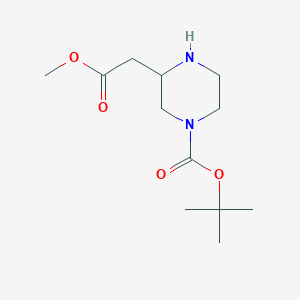

The synthesis of compounds related to "4-(3-Methoxyphenyl)piperidin-4-ol" involves multi-component reactions and various synthetic strategies. For instance, novel compounds have been synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol through one-pot reactions at room temperature, resulting in a yield of 40% (Wu Feng, 2011). Another approach involves acid-mediated amido cyclization using ethyl p-methoxycinnamate as the starting material, highlighting the influence of A1,3 strain on the stereochemical outcomes of the synthesis (Katakam Ramakrishna et al., 2016).

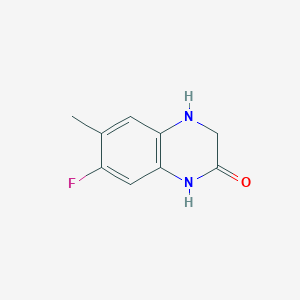

Molecular Structure Analysis

The molecular structure of compounds analogous to "4-(3-Methoxyphenyl)piperidin-4-ol" has been elucidated using techniques such as 1H NMR, MS, IR, and X-ray crystal diffraction. These studies reveal the complexity of the molecular interactions and confirm the structures of synthesized compounds (I. Khan et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving "4-(3-Methoxyphenyl)piperidin-4-ol" derivatives have been studied, including their synthesis via reactions involving malononitrile and different aldehydes under specific conditions. The antimicrobial activities and molecular docking studies of these compounds have also been explored, demonstrating their potential biological applications (Rawda M. Okasha et al., 2022).

Physical Properties Analysis

The physical properties, including crystallization behaviors and molecular conformations of similar compounds, have been reported. These studies provide insights into the stability and molecular geometry, which are crucial for understanding the compound's behavior in different environments (J. Jayabharathi et al., 2008).

Chemical Properties Analysis

The chemical properties of "4-(3-Methoxyphenyl)piperidin-4-ol" and its derivatives include reactions with alicyclic amines, demonstrating the reactivity and potential utility of these compounds in various chemical transformations. Kinetic studies and mechanisms of these reactions offer valuable insights into their chemical behavior and reactivity patterns (E. Castro et al., 2001).

Applications De Recherche Scientifique

Traitement potentiel du VIH

Une série de nouveaux dérivés de pipéridin-4-ol, dont le « 4-(3-Méthoxyphényl)pipéridin-4-ol », a été conçue, synthétisée et évaluée pour un traitement potentiel du VIH . Le récepteur de la chimiokine CCR5, appartenant à la famille des récepteurs couplés aux protéines G à sept transmembranes, a été identifié comme le corécepteur essentiel dans le processus d'entrée du VIH-1 . Le blocage du récepteur CCR5 semble non seulement traiter les infections à VIH-1, mais aussi, et c'est important, ne pas être associé à des effets secondaires liés au mécanisme . Ces faits ont inspiré de nombreuses recherches pour identifier de nouveaux antagonistes du CCR5 .

Large spectre d'applications thérapeutiques

Les dérivés de pipéridine, dont le « this compound », sont utilisés de différentes manières comme agents anticancéreux, antiviraux, antipaludiques, antimicrobiens, antifongiques, antihypertenseurs, analgésiques, anti-inflammatoires, anti-Alzheimer, antipsychotiques et/ou anticoagulants . Cette large gamme d'applications met en évidence l'importance du noyau pipéridine dans le domaine de la découverte de médicaments .

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for potential treatment of hiv, suggesting that the compound may interact with the chemokine receptor ccr5 .

Mode of Action

Based on the information about similar compounds, it can be inferred that it might interact with its target receptor (such as ccr5) and induce changes that could potentially inhibit the entry of hiv-1 .

Biochemical Pathways

If the compound does indeed target ccr5, it could affect the hiv-1 entry pathway .

Result of Action

If the compound does interact with ccr5, it could potentially inhibit the entry of hiv-1, thereby preventing the infection .

Propriétés

IUPAC Name |

4-(3-methoxyphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-15-11-4-2-3-10(9-11)12(14)5-7-13-8-6-12/h2-4,9,13-14H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKHHBDZZHPXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360223 | |

| Record name | 4-(3-methoxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180161-15-3 | |

| Record name | 4-(3-methoxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

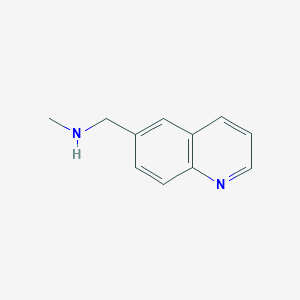

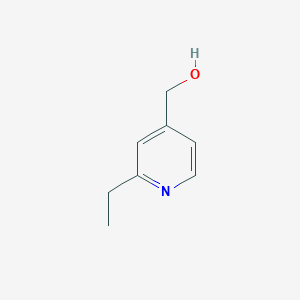

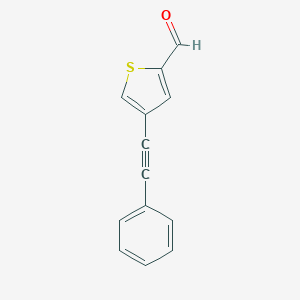

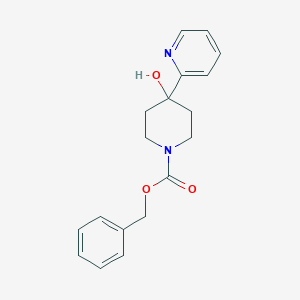

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.